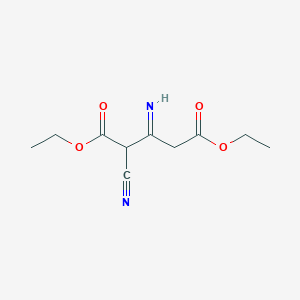

Diethyl 2-cyano-3-iminopentanedioate

Description

Diethyl 2-cyano-3-iminopentanedioate is a multifunctional organic compound characterized by a pentanedioate backbone substituted with cyano (-CN) and imino (-NH) groups at the 2- and 3-positions, respectively, and esterified with ethyl groups. This structure confers unique reactivity, enabling applications in pharmaceutical intermediates, agrochemical synthesis, and coordination chemistry. Its electron-withdrawing cyano group enhances electrophilicity, while the imino group provides sites for hydrogen bonding and tautomerism, influencing its stability and interaction with biological targets.

Properties

CAS No. |

65523-05-9 |

|---|---|

Molecular Formula |

C10H14N2O4 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

diethyl 2-cyano-3-iminopentanedioate |

InChI |

InChI=1S/C10H14N2O4/c1-3-15-9(13)5-8(12)7(6-11)10(14)16-4-2/h7,12H,3-5H2,1-2H3 |

InChI Key |

XBOMYZCTRIMBMW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(=N)C(C#N)C(=O)OCC |

Canonical SMILES |

CCOC(=O)CC(=N)C(C#N)C(=O)OCC |

Other CAS No. |

65523-05-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Diethyl Succinate (Natural Diethyl Succinate)

Structural Similarities : Both compounds share a diethyl ester functionalization of a dicarboxylic acid backbone.

Key Differences :

- Diethyl succinate lacks the cyano and imino substituents, resulting in reduced electrophilicity and hydrogen-bonding capacity.

- Physical Properties :

Applications: Diethyl succinate is primarily used as a flavoring agent (FEMA 2377), whereas the cyano-imino derivative is more suited for synthetic chemistry due to its functional diversity.

Diphenylglycolic Acid (Benzilic Acid)

Structural Similarities : Both compounds feature substituted acetic acid derivatives.

Key Differences :

- Diphenylglycolic acid (C14H12O3) has hydroxyl and diphenyl groups, enabling chelation and use in organocatalysis.

- This compound’s cyano group offers stronger electron-withdrawing effects compared to the hydroxyl group, altering acidity (pKa) and redox behavior.

Thermal Stability :

| Compound | Melting Point | Stability Under Heat |

|---|---|---|

| Diphenylglycolic Acid | 216–217°C | Decomposes above 250°C |

| Diethyl 2-Cyano-3-Imino | Not reported | Likely lower (ester/cyano thermal lability) |

Boron Trifluoride Diethyl Etherate

Synergistic Use: this compound may interact with BF₃·OEt₂ to activate electrophilic sites, though its imino group could compete for coordination, reducing catalytic efficiency compared to simpler esters.

Isopropyl Dimethylphosphoramidocyanidoate

Reactivity Comparison :

- Both compounds contain cyano groups, but the phosphoramidocyanidate in Isopropyl dimethylphosphoramidocyanidoate (C6H13N2O2P) enables nucleophilic substitution at phosphorus.

- This compound’s imino group favors tautomerism (e.g., enamine-imine equilibria), absent in the phosphoramidocyanidate.

Toxicity: Phosphoramidocyanidates are often neurotoxic, whereas the target compound’s hazards remain understudied but likely involve cyano-related toxicity (e.g., metabolic inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.